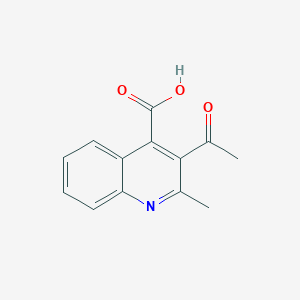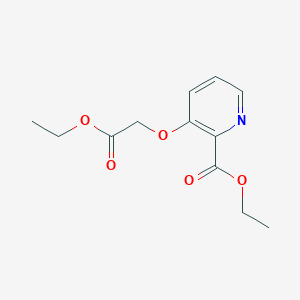
3-Acetyl-2-methylquinoline-4-carboxylic acid
Vue d'ensemble
Description
3-Acetyl-2-methylquinoline-4-carboxylic acid is a biochemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 . It is used in proteomics research .
Synthesis Analysis
Quinoline, the core structure of 3-Acetyl-2-methylquinoline-4-carboxylic acid, has been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedl¨ander, P fitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 3-Acetyl-2-methylquinoline-4-carboxylic acid consists of a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
The synthesis of quinoline derivatives like 2-methylquinoline-4-carboxylic acid derivatives requires aniline derivatives possessing electron-donating groups . The reaction is regioselective, and ring closure occurs at the position with less steric hindrance .Physical And Chemical Properties Analysis
3-Acetyl-2-methylquinoline-4-carboxylic acid has a melting point of 198°C .Applications De Recherche Scientifique
Synthesis and Derivative Formation
3-Acetyl-2-methylquinoline-4-carboxylic acid is involved in various synthesis processes and the formation of derivatives. For instance, it's obtained through the reaction of isatin with acetone in alkali presence, leading to further conversions and structural formation of other compounds (Brasyunas et al., 1988). Additionally, it can be a part of a cyclocondensation process for creating ethyl 4-hydroxy-2-methylquinoline-3-carboxylate derivatives, which are significant in synthesizing key arylquinolines for projects like HIV integrase (Jentsch et al., 2018).
Mass Spectrometric Studies
In mass spectrometry, derivatives of 3-Acetyl-2-methylquinoline-4-carboxylic acid, such as 1-chloro-4-hydroxy-isoquinoline-3-carboxylic acid, have shown unusual gas-phase formations of carboxylic acids after collisional activation. This phenomenon is pivotal in studying prolylhydroxylase inhibitor drug candidates (Thevis et al., 2008).
Chemical Reactions and Molecular Structure
This compound is also involved in chemical reactions leading to the formation of various molecular structures. For example, Dieckmann cyclisation using its derivatives leads to the production of tetrahydroquinolin-4-ones, which are crucial in creating diverse molecular structures (Proctor et al., 1972). Similarly, its role in the one-pot synthesis of polyhydroquinoline derivatives showcases its versatility in chemical synthesis (Khaligh, 2014).
Catalysis and Molecular Interactions
It plays a role in catalysis, as seen in the palladium-catalyzed arylation and alkylation of sp2 and sp3 carbon-hydrogen bonds in carboxylic acid derivatives (Shabashov & Daugulis, 2010). Moreover, its reduction processes are vital for understanding the formation of various esters and dihydroquinoline derivatives (Sobolev et al., 1996).
Pharmaceutical and Biological Research
In pharmaceutical and biological research, derivatives of 3-Acetyl-2-methylquinoline-4-carboxylic acid have been studied for their potential as drug candidates, such as inhibitors or therapeutic agents. For instance, studies on isoquinoline carboxylic acids offer insights into their potential in drug development (Asolkar et al., 2004).
Propriétés
IUPAC Name |
3-acetyl-2-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-7-11(8(2)15)12(13(16)17)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIPCSIUQHLNUFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351619 | |
| Record name | 3-acetyl-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetyl-2-methylquinoline-4-carboxylic acid | |
CAS RN |
106380-95-4 | |
| Record name | 3-acetyl-2-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)

![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)


![4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B177454.png)




![Cobalt(2+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B177470.png)
![4-{[(5-Methyl-2-thienyl)methyl]amino}benzoic acid](/img/structure/B177475.png)
